molecular formula C17H15N3O2S B270095 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone CAS No. 5323-93-3

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone

Katalognummer B270095
CAS-Nummer: 5323-93-3
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: VCVSPYXKFKWIBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone is not fully understood. However, it is believed to exert its biological activity by inhibiting certain enzymes or proteins in the target organism. For example, as an anticancer agent, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone vary depending on the application. As an anticancer agent, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce the risk of metastasis. As an antifungal agent, it has been shown to inhibit the growth of various fungal species. As a plant growth regulator, it has been shown to promote plant growth and development.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone in lab experiments include its high potency, broad-spectrum activity, and relatively low toxicity. However, its limitations include its high cost, limited availability, and potential for environmental toxicity.

Zukünftige Richtungen

There are several future directions for the research and development of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone. These include:
1. Further investigation of its mechanism of action and molecular targets.
2. Development of more efficient and cost-effective synthesis methods.
3. Exploration of its potential applications in other fields such as nanotechnology and biotechnology.
4. Investigation of its potential as a drug delivery system.
5. Development of derivatives with improved potency and selectivity.
Conclusion:
In conclusion, 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop more efficient and cost-effective methods for its synthesis and application.

Synthesemethoden

The synthesis of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with 4-phenoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain a pure compound.

Wissenschaftliche Forschungsanwendungen

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has shown promising results as an anticancer agent, antifungal agent, and antimicrobial agent. In material science, it has been used as a precursor for the synthesis of metal nanoparticles. In agriculture, it has been investigated for its potential as a plant growth regulator.

Eigenschaften

CAS-Nummer

5323-93-3

Produktname

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone

Molekularformel

C17H15N3O2S

Molekulargewicht

325.4 g/mol

IUPAC-Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone

InChI

InChI=1S/C17H15N3O2S/c1-20-12-18-19-17(20)23-11-16(21)13-7-9-15(10-8-13)22-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3

InChI-Schlüssel

VCVSPYXKFKWIBK-UHFFFAOYSA-N

SMILES

CN1C=NN=C1SCC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

Kanonische SMILES

CN1C=NN=C1SCC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.